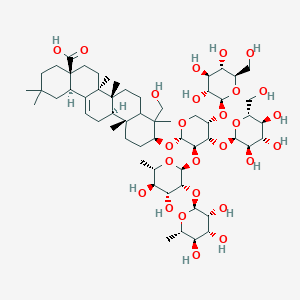
Dipsacus saponin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipsacus saponin B is a natural compound that is isolated from the roots of Dipsacus asper. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has attracted significant attention from the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Triterpene Glycosides in Dipsacus asper
- Dipsacus asper, a plant from which Dipsacus saponin B is derived, contains triterpenoid saponins like Dipsacus saponin B. These compounds have been chemically characterized, indicating their potential for various biological applications (Jung, Do, & Son, 1993).
Genomic Insights
- Genome-wide transcriptional analysis of Dipsacus asperoides has identified genes involved in the biosynthesis of triterpenoid saponins, including Dipsacus saponin B. This research offers a deeper understanding of the genetic and molecular basis of its pharmacological properties (Wang et al., 2016).
Biosynthesis Pathway Exploration
- Research on Dipsacus asperoides has explored the biosynthesis pathway of triterpenoid saponins, including Dipsacus saponin B. This study provides insights into the natural production and potential pharmaceutical applications of these compounds (Pan et al., 2023).
Pharmacological Actions and Applications
- A comprehensive review highlights the pharmacological actions and potential clinical applications of Dipsacus asperoides, including the effects of its saponins on immune function, antioxidation, and bone healing (Li, Hui, Yun, & Peng, 2010).
Antifungal Activities
- Dipsacus saponins, including Dipsacus saponin B, have demonstrated antifungal activities against various phytopathogenic fungi, suggesting their potential use in agricultural applications (Choi et al., 2017).
Neuroprotective Effects
- Studies on Dipsacus total saponins, which include Dipsacus saponin B, indicate potential neuroprotective effects, improving learning and memory abilities and affecting acetylcholine metabolism in the hippocampus, which could have implications for Alzheimer's disease treatment (Wan, 2015).
Eigenschaften
CAS-Nummer |
152406-42-3 |
|---|---|
Produktname |
Dipsacus saponin B |
Molekularformel |
C59H96O26 |
Molekulargewicht |
1221.4 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1 |
InChI-Schlüssel |
XFQHPZLNJGZIIH-DELHDUSRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@@]5([C@H]6CC=C7[C@H]8CC(CC[C@@]8(CC[C@]7([C@@]6(CCC5C4(C)CO)C)C)C(=O)O)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
Synonyme |
dipsacus saponin B hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



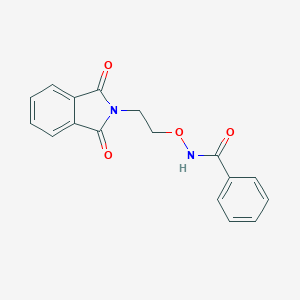
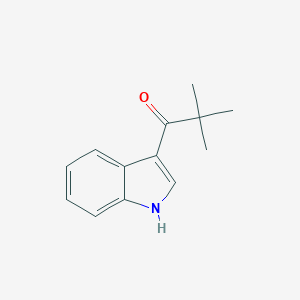
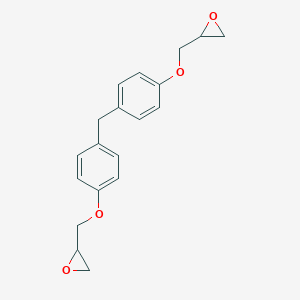
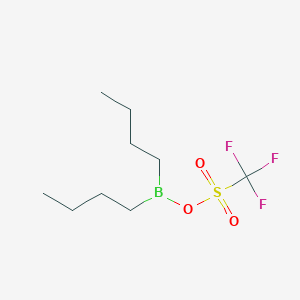
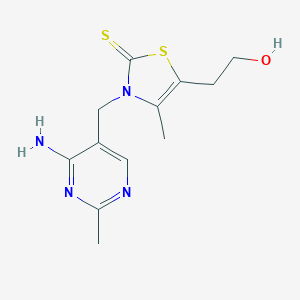
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)
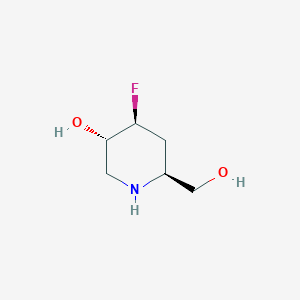
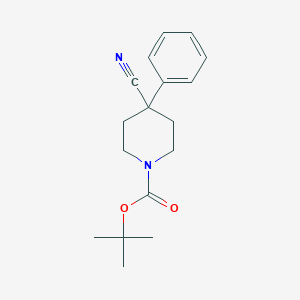
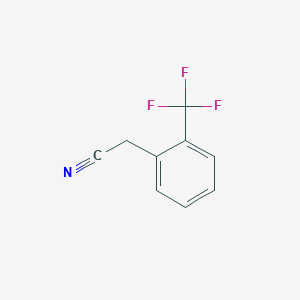
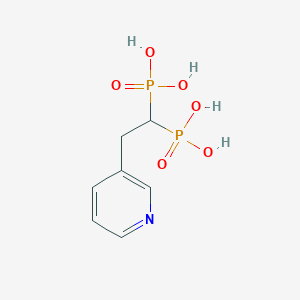
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
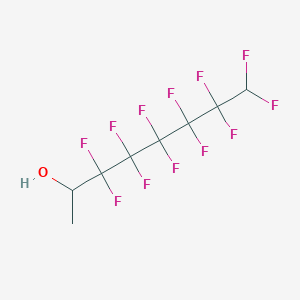
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)